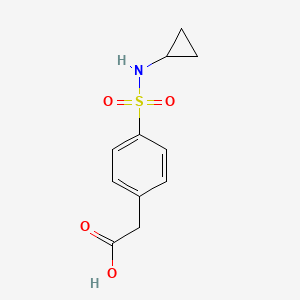
(4-Cyclopropylsulfamoyl-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid is an organic compound with the molecular formula C11H13NO4S It is characterized by the presence of a cyclopropylsulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid typically involves the following steps:
Formation of the Cyclopropylsulfamoyl Group: This can be achieved by reacting cyclopropylamine with a sulfonyl chloride derivative under basic conditions.
Attachment to the Phenyl Ring: The cyclopropylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylsulfamoylphenylmethanol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropylsulfamoylphenylmethanol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A simple aromatic carboxylic acid with similar structural features but lacking the cyclopropylsulfamoyl group.
Cyclopropylsulfonamide: Contains the cyclopropylsulfamoyl group but lacks the phenylacetic acid moiety.
Uniqueness
2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid is unique due to the presence of both the cyclopropylsulfamoyl group and the phenylacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[4-(cyclopropylsulfamoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)7-8-1-5-10(6-2-8)17(15,16)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2,(H,13,14) |
InChI Key |
WTEOCWAHTSNSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



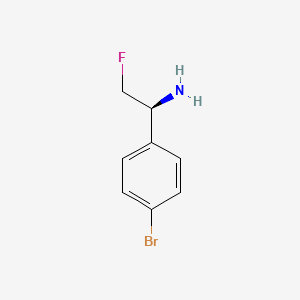

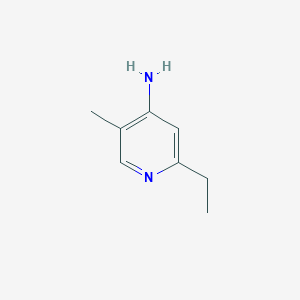
![2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13251891.png)
![4-[(2-Ethylbutyl)amino]cyclohexan-1-OL](/img/structure/B13251896.png)
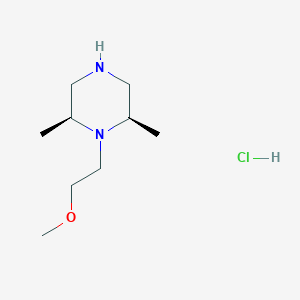
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)
![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
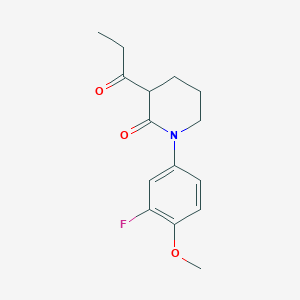
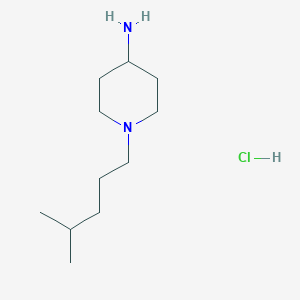

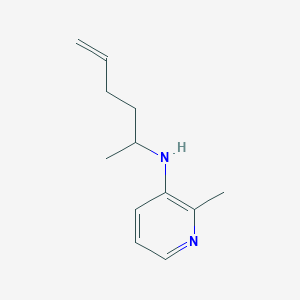
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)
